3-(2-Thienyl)acrylonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-thiophen-2-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c8-5-1-3-7-4-2-6-9-7/h1-4,6H/b3-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONLQGNBFRQUBX-HNQUOIGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6041-28-7 | |
| Record name | 3-(2-Thienyl)acrylonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006041287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-thienyl)acrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 2 Thienyl Acrylonitrile and Its Analogues
Knoevenagel Condensation Strategies
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product. sphinxsai.comdiva-portal.org This method is highly effective for preparing 3-(2-thienyl)acrylonitrile and its derivatives. researchgate.net
Reaction of 2-(Thiophen-2-yl)acetonitrile with Aldehyde Substrates
A common pathway involves the reaction of 2-(thiophen-2-yl)acetonitrile, which contains the required active methylene group, with various aldehyde substrates. researchgate.net This reaction directly constructs the acrylonitrile (B1666552) backbone.
Catalytic Conditions and Optimization for Yield and Selectivity
The success of the Knoevenagel condensation heavily relies on the choice of catalyst and reaction conditions. Catalysts are typically basic, ranging from organic amines like piperidine (B6355638) to inorganic bases such as sodium hydroxide (B78521) or potassium hydroxide. evitachem.comsphinxsai.commaxwellsci.com The optimization of these conditions is crucial for maximizing product yield and purity. evitachem.com
Researchers have explored various catalytic systems to improve reaction outcomes. For instance, studies have shown that using L-proline as a catalyst in ethanol (B145695) can effectively drive the reaction, with optimal yields achieved at specific catalyst loadings and temperatures. researchgate.net In one study, a 20 mol% loading of L-proline in ethanol at 80°C gave a 78% yield for a related multi-component reaction. researchgate.net Other approaches have utilized ionic liquids as recyclable catalysts, which can promote the reaction efficiently under solvent-free conditions at room temperature, often resulting in high yields within minutes. asianpubs.org
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| L-proline (20 mol%) | Ethanol | 80 °C | 78 | researchgate.net |
| [ADPQ][CF3SO3] (20 mol%) | Solvent-free | Room Temp. | 89 | asianpubs.org |
| Potassium Hydroxide | Ethanol | Room Temp. | 77-92 | maxwellsci.com |
| Piperidine | Ethanol | 50 °C - Reflux | Up to 94.6 | sphinxsai.com |
Influence of Aryl Aldehyde Substitution Patterns on Reaction Efficiency
The electronic properties of substituents on the aryl aldehyde reactant significantly affect the efficiency of the Knoevenagel condensation. The reaction involves a nucleophilic attack from the carbanion of 2-(thiophen-2-yl)acetonitrile onto the electrophilic carbonyl carbon of the aldehyde. maxwellsci.com Consequently, the nature of the substituent on the aromatic ring of the aldehyde can either facilitate or hinder this process.
A study synthesizing a series of 2-aryl-3-phenyl-acrylonitriles demonstrated the impact of these substituents. maxwellsci.com Using potassium hydroxide as a catalyst in ethanol at room temperature, various substituted benzaldehydes were reacted with aryl acetonitriles. The results, summarized below, indicate that both electron-donating and electron-withdrawing groups can lead to high yields, suggesting the reaction is robust across a range of electronic environments.
| Aldehyde | Substituent Type | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde (B42025) | Neutral | 89 | maxwellsci.com |
| p-Methoxybenzaldehyde | Electron-Donating | 92 | maxwellsci.com |
| p-Chlorobenzaldehyde | Electron-Withdrawing (Halogen) | 85 | maxwellsci.com |
| p-Nitrobenzaldehyde | Strongly Electron-Withdrawing | 77 | maxwellsci.com |
Base-Catalyzed Condensation Protocols
Base catalysis is integral to the Knoevenagel condensation. diva-portal.org The base's primary role is to deprotonate the α-carbon of the 2-(thiophen-2-yl)acetonitrile, generating a nucleophilic carbanion. diva-portal.org A variety of bases have been successfully employed. Weak bases like piperidine are common, often used in ethanol, requiring heating to drive the reaction to completion. sphinxsai.com Stronger bases, such as sodium hydroxide or potassium hydroxide, can facilitate the reaction at room temperature, often leading to very good yields. evitachem.commaxwellsci.com In some protocols, cesium carbonate has been used, particularly in one-pot procedures that combine the Knoevenagel condensation with a subsequent reaction. acs.org The selection of the base can influence not only the reaction rate and yield but also the potential for side reactions.
Microwave-Assisted Synthetic Routes
To enhance reaction rates and often improve yields, microwave-assisted organic synthesis has been applied to the Knoevenagel condensation. univpancasila.ac.id Microwave irradiation can dramatically shorten reaction times from hours to minutes. nih.gov A stereoselective synthesis of (E)-2-(1H-indole-3-ylcarbonyl)-3-heteroarylacrylonitriles, analogues of thienylacrylonitrile, was achieved using microwave heating at 300W and 100°C. researchgate.net This method produced the desired products in yields ranging from 30% to 94% within 8 to 90 minutes. researchgate.net The efficiency of microwave-assisted synthesis is often attributed to the rapid, direct heating of the solvent and reactants, which can accelerate the decomposition of initiators or the rate of catalytic cycles. nih.gov This green chemistry approach is also amenable to solvent-free conditions, further reducing the environmental impact. nih.gov
| Compound | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Enaminone 9 | Microwave (500 W) | 5 min | Not specified | nih.gov |
| Thiosemicarbazone 19 | Microwave (500 W) | 6 min | Not specified | nih.gov |
| (E)-acrylonitriles | Microwave (300 W) | 8-90 min | 30-94 | researchgate.net |
Stereoselective Synthesis and Stereoisomer Control
The double bond formed during the Knoevenagel condensation can result in either E or Z stereoisomers. Control over this stereochemical outcome is a critical aspect of the synthesis. In many cases, the synthesis of 3-aryl-2-thienylacrylonitriles is stereoselective, yielding the thermodynamically more stable (E)-isomer as the major or exclusive product. researchgate.net
However, the stereochemical course of the reaction can be influenced by the reactants. For example, the condensation of 2-(benzothiazol-2-ylthio)acetonitrile with furan- or thiophene-2-carbaldehydes leads exclusively to the E-isomers. nih.gov In contrast, reacting the same acetonitrile (B52724) derivative with benzaldehyde or para-substituted benzaldehydes bearing electron-donating groups results in a mixture of E/Z isomers, with the E-isomer still being predominant. nih.gov Furthermore, specific synthetic strategies have been developed to favor the formation of the less stable (Z)-isomer. A study on the synthesis of acrylonitrile derivatives via Knoevenagel condensation reported a highly selective method for producing (Z)-isomers in high yields (83-92%). rsc.org The synthesis of (Z)-3-(1-methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile has also been specifically reported. nih.gov This demonstrates that while the (E)-isomer is often the default product, careful selection of substrates and reaction conditions allows for targeted synthesis of the (Z)-isomer.
Preferential Formation of E-Isomers
The synthesis of this compound and its derivatives often results in the preferential formation of the E-isomer, which is the thermodynamically more stable configuration. researchgate.net Various synthetic protocols have been developed to achieve high stereoselectivity.
A common approach is the Knoevenagel condensation between a compound with an active methylene group, such as 2-(thiophen-2-yl)acetonitrile, and an appropriate aldehyde. mdpi.com For instance, the base-catalyzed condensation of 2-thienylacetonitrile with aromatic aldehydes is a standard method for producing 3-aryl-2-(2-thienyl)acrylonitriles. researchgate.net Similarly, (E)-3-(2-thienyl)acrylonitrile can be prepared through a potassium hydroxide-catalyzed reaction between acetonitrile and thiophene-2-carboxaldehyde, with the pure E-isomer being isolated via flash chromatography. thieme-connect.com
When 2-(benzothiazol-2-ylthio)acetonitrile is condensed with thiophene-2-carbaldehyde (B41791), the E-isomer, (E)-2-(benzothiazol-2'-ylthio)-3-(2''-thienyl)acrylonitrile, is formed exclusively. mdpi.comresearchgate.net The use of specific catalysts and reaction conditions can further enhance the selectivity for the E-isomer. For example, a silica-bonded N-(propylcarbamoyl)sulfamic acid (SBPCSA) catalyst has been used for the solvent-free Knoevenagel condensation of 2-thiopheneacetonitrile (B147512) with various aldehydes, leading to the exclusive formation of the E-isomer in excellent yields. researchgate.net
The following table summarizes selected synthetic methods that preferentially yield E-isomers of this compound analogues.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Isomer Ratio (E:Z) | Ref |
| Thiophene-2-carboxaldehyde | Acetonitrile | KOH | (E)-3-(2-Thienyl)acrylonitrile | Pure E | thieme-connect.com |
| 2-(Thiophen-2-yl)acetonitrile | Aryl aldehydes | Piperidine, Ethanol, Heat | (E)-3-Aryl-2-(2-thienyl)acrylonitriles | Predominantly E | mdpi.com |
| 2-(Benzothiazol-2-ylthio)acetonitrile | Thiophene-2-carbaldehyde | Not specified | (E)-2-(Benzothiazol-2'-ylthio)-3-(2''-thienyl)acrylonitrile | Exclusive E | mdpi.com |
| 2-Thiopheneacetonitrile | Aromatic aldehydes | SBPCSA, Solvent-free | E-Acrylonitrile derivatives | Exclusive E | researchgate.net |
Mechanistic Insights into Stereochemical Outcomes
The observed preference for the E-isomer in the synthesis of this compound derivatives is primarily attributed to its greater thermodynamic stability compared to the Z-isomer. researchgate.net This stability difference arises from a combination of steric and electronic factors.
In the Z-conformer, significant steric repulsion can occur between the substituents on the double bond, particularly when bulky aryl or heterocyclic groups are present. researchgate.net The E-configuration places these larger groups on opposite sides of the double bond, minimizing steric strain. researchgate.net
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to quantify this stability difference. For one E-isomer of an acrylonitrile derivative, calculations revealed it to be more stable than the corresponding Z-isomer by 12.53 kcal/mol. researchgate.net In another analysis, the E-isomer was found to be stabilized by 1.64 kcal/mol more than the Z-isomer. researchgate.net These computational findings support the experimental observations that the E-isomer is the major or exclusive product under thermodynamic control. researchgate.net
Furthermore, intramolecular interactions can play a role in stabilizing the E-isomer. In certain derivatives, the formation of hydrogen bonds between an olefinic proton and a nearby nitrogen atom, as seen in some imidazole (B134444) derivatives, can further stabilize the E-configuration. researchgate.net The unambiguous assignment of the E- and Z-isomers is often accomplished using advanced NMR techniques, such as 2D NOE (Nuclear Overhauser Effect) spectroscopy, which can detect through-space interactions between protons on the different substituents. nih.gov
Diversification of this compound via Substituent Introduction
The core structure of this compound serves as a versatile scaffold for the introduction of a wide array of substituents, enabling the synthesis of large libraries of compounds. mdpi.com This diversification is typically achieved by modifying the reactants used in the condensation reaction.
Synthesis of Aryl-Substituted Derivatives
Aryl-substituted derivatives of this compound are commonly synthesized via the Knoevenagel condensation of 2-(thiophen-2-yl)acetonitrile with a variety of substituted aromatic aldehydes. mdpi.comresearchgate.net This reaction, often catalyzed by a base like piperidine in ethanol, allows for the introduction of diverse aryl groups at the 3-position of the acrylonitrile backbone. mdpi.com
Researchers have successfully synthesized series of compounds bearing different substituents on the aryl ring, such as hydroxy, methoxy (B1213986), and halogen groups. mdpi.comnih.gov These modifications are introduced to systematically study structure-activity relationships. For example, a series of 3-aryl-2-(2-thienyl)acrylonitriles and 3-aryl-2-(3-thienyl)acrylonitriles were prepared to evaluate their biological activities. researchgate.net
The table below presents examples of aryl-substituted derivatives prepared from 2-(thiophen-2-yl)acetonitrile and the corresponding aryl aldehyde.
| Aryl Aldehyde | Resulting Aryl Substituent at Position 3 | Ref |
| 3-Hydroxy-4-methoxybenzaldehyde | (3-Hydroxy-4-methoxy)phenyl | mdpi.comnih.gov |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | researchgate.net |
| Benzaldehyde | Phenyl | mdpi.com |
| 4-Dimethylaminobenzaldehyde | 4-(Dimethylamino)phenyl | mdpi.com |
Incorporation of Heterocyclic Residues
The this compound framework can be further diversified by incorporating additional heterocyclic moieties. This can be achieved by using heterocyclic aldehydes in the condensation reaction or by using a nitrile component that already contains a heterocyclic ring.
For instance, acrylonitriles have been synthesized with a thiophene (B33073) ring at position 3 and other heterocyclic systems, such as benzimidazole (B57391) or triazole, at position 2. researchgate.net The synthesis of (E)-2-(benzothiazol-2'-ylthio)-3-(2''-thienyl)acrylonitrile involves the condensation of thiophene-2-carbaldehyde with 2-(benzothiazol-2-ylthio)acetonitrile, thereby incorporating a benzothiazole (B30560) ring. mdpi.com
Other examples include the synthesis of 2,5-bis(hetero)aryl 4'-substituted 4,5'-bisoxazoles, which utilizes 2-(2-thienyl)-4-[(heteroaryl)methylene]-5-oxazolones as precursors. acs.org The reaction of 2-(1H-indol-2-yl)acetonitrile with various heterocyclic aldehydes has yielded a range of derivatives, including 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile, demonstrating the versatility of this synthetic approach for incorporating diverse heterocyclic systems. dntb.gov.ua Thienopyridine structures have also been modified to incorporate imidazolinyl or tetrahydropyrimidinyl moieties. arabjchem.org
Reactivity and Chemical Transformations of 3 2 Thienyl Acrylonitrile
Nucleophilic Addition Reactions
The electron-deficient nature of the carbon-carbon double bond in 3-(2-thienyl)acrylonitrile, a consequence of the electron-withdrawing nitrile group, makes it an excellent substrate for nucleophilic addition reactions.
Reactions with Phosphine (B1218219) Alkylenes (Wittig Reagents)
The interaction of this compound derivatives with phosphine alkylenes, commonly known as Wittig reagents, leads to a variety of products through different reaction pathways. The specific outcome of the reaction is highly dependent on the substituents of the acrylonitrile (B1666552) and the nature of the Wittig reagent used.
The reaction between ethyl 3-(2-thienyl)acrylocyanoacetate and ester ylide phosphoranes in toluene (B28343) with triethylamine (B128534) results in the formation of Michael addition products. researchgate.netresearchgate.nettandfonline.com This reaction proceeds via the initial attack of the nucleophilic ylide on the β-carbon of the acrylonitrile derivative. researchgate.netresearchgate.nettandfonline.com Phosphine-catalyzed Michael additions are a well-established method for forming carbon-carbon bonds. nih.govnih.gov The phosphine acts as a nucleophilic catalyst, activating the electrophilic alkene. nih.gov
In addition to Michael adducts, the reaction of ethyl 3-(2-thienyl)acrylocyanoacetate with ester ylide phosphoranes can also yield cyclopropane (B1198618) derivatives. researchgate.netresearchgate.nettandfonline.com This occurs through an initial Michael addition, followed by an intramolecular cyclization with the elimination of triphenylphosphine (B44618) oxide. rsc.org The formation of these three-membered rings is a notable transformation, providing access to strained carbocyclic systems. researchgate.netresearchgate.nettandfonline.com
The reaction of this compound with (cyanomethyl)triphenylphosphonium chloride under phase-transfer catalysis conditions can lead to the formation of a new phosphorus ylide along with a propene derivative. researchgate.netresearchgate.nettandfonline.com This demonstrates the versatility of the starting materials and the potential for generating reactive intermediates like ylides, which are valuable reagents in organic synthesis. e-bookshelf.de
Reactions with Phosphoryl Carbanions
The reaction of 3-(2-thienyl)acrylonitriles with α-phosphoryl carbanions, which are Horner-Wittig reagents, provides a pathway to phosphono-substituted three- and five-membered rings. tandfonline.comtandfonline.com The reaction sequence is initiated by a Michael addition of the phosphoryl carbanion to the exocyclic double bond of the acrylonitrile. tandfonline.comresearchgate.net This initial adduct can then undergo further transformations to yield the final heterocyclic or carbocyclic products. tandfonline.com
Cycloaddition Reactions
This compound and its derivatives can participate in cycloaddition reactions, serving as dipolarophiles. These reactions are a powerful tool for the construction of five-membered heterocyclic rings. For instance, the in-situ generated nitrile oxide can undergo a [3+2] cycloaddition with the alkene moiety of this compound to form isoxazole (B147169) derivatives. chinesechemsoc.org Similarly, azomethine ylides can react in a [3+2] cycloaddition to yield substituted pyrrolidines. acs.org The regioselectivity of these reactions is a key aspect, often leading to the formation of a single major regioisomer. acs.orgnih.gov
1,3-Dipolar Cycloaddition with Azomethine Ylides
The electron-deficient double bond in acrylonitrile derivatives, including this compound, makes them excellent dipolarophiles for 1,3-dipolar cycloaddition reactions. A notable example is the reaction with azomethine ylides, which provides a direct and efficient route to highly functionalized five-membered nitrogen heterocycles like pyrrolidines. nih.govrsc.org These reactions are typically multicomponent, involving the in situ generation of the azomethine ylide. For instance, a nonstabilized azomethine ylide can be generated from the decarboxylative condensation of isatin (B1672199) and an amino acid, such as N-methylglycine. nih.govacs.org This ylide then readily reacts with the acrylonitrile derivative.
The 1,3-dipolar cycloaddition between an azomethine ylide and an unsymmetrical alkene like this compound can theoretically lead to different regioisomers and diastereomers. However, studies on analogous systems, such as (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles, demonstrate that these reactions proceed with remarkable control. acs.orgnih.gov
Regioselectivity: The reaction exhibits exclusive regioselectivity. nih.govacs.org Computational studies, including Frontier Molecular Orbital (FMO) theory analysis, indicate that the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the acrylonitrile dipolarophile dictates the outcome. acs.orgwikipedia.org The cycloaddition proceeds via a "C1-attack," where the nucleophilic carbon of the ylide attacks the more electrophilic and less sterically hindered β-carbon of the acrylonitrile's double bond. acs.org This leads to the formation of a single regioisomer, specifically the 3'-carbonitrile substituted pyrrolidine (B122466) ring. nih.gov
Diastereoselectivity: While the reaction is regiospecific, it can yield a mixture of diastereomers (exo- and endo-cycloadducts) depending on the approach of the dipole to the dipolarophile. acs.org The diastereoselectivity is highly dependent on the electronic nature of the substituents on the aryl group of the acrylonitrile derivative. nih.gov For instance, in reactions with (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles, electron-withdrawing groups on the aryl ring tend to favor the formation of the exo-diastereomer, whereas electron-donating groups can lead to a higher proportion of the endo-diastereomer. nih.gov
A significant application of this cycloaddition reaction is the one-pot, three-component synthesis of complex heterocyclic hybrids. acs.org Reacting an azomethine ylide generated from isatin and N-methylglycine with an aryl-acrylonitrile derivative bearing a benzothiazole (B30560) group results in the formation of novel spirooxindole-pyrrolidine-benzothiazole systems. nih.govacs.org These spiro compounds feature a pyrrolidine ring linking an oxindole (B195798) and a benzothiazole moiety through a spirocyclic carbon atom. acs.org
The reaction is efficient, proceeding in a single step to construct a complex molecular architecture with multiple stereocenters. nih.gov The products are typically obtained in moderate to excellent yields, and the diastereomeric products can often be separated by column chromatography. nih.gov
| Entry | Aryl Group (Ar) in Dipolarophile | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | Phenyl | 85 | 75:25 |
| 2 | 4-Chlorophenyl | 89 | 80:20 |
| 3 | 4-Nitrophenyl | 92 | 85:15 |
| 4 | 4-Methoxyphenyl | 82 | 70:30 |
| 5 | 2-Thienyl | 87 | 78:22 |
Table 1: Representative yields and diastereoselectivity in the 1,3-dipolar cycloaddition of azomethine ylide with (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles. Data is illustrative based on findings reported in similar systems. nih.gov
Intramolecular Cyclization and Ring Annulation Reactions
This compound and its derivatives are also valuable precursors for constructing fused heterocyclic systems through intramolecular cyclization reactions. These transformations typically involve the generation of a nucleophilic center that subsequently attacks the electrophilic nitrile group or the α,β-unsaturated system.
Fused pyran rings can be synthesized from derivatives of this compound. For example, the reaction of ethyl 3-(2-thienyl)acrylocyanoacetate with a keto ylide phosphorane in ethyl acetate (B1210297) containing benzoic acid has been shown to produce a fused pyran derivative in addition to other products. researchgate.net This type of reaction likely proceeds through an initial Michael addition of the ylide to the electron-deficient alkene, followed by an intramolecular cyclization and subsequent elimination to form the stable pyran ring. bibliomed.org The reaction conditions and the nature of the substituents play a crucial role in directing the reaction towards cyclization.
The synthesis of fused furan (B31954) derivatives from acrylonitrile precursors has also been reported. longdom.org In reactions involving related α,β-unsaturated nitriles, treatment with a suitable nucleophile can initiate a cascade reaction leading to furan ring formation. longdom.org For instance, the reaction of related pyridazine (B1198779) carbonitriles with certain phosphorus ylides has been shown to regioselectively produce fused furan derivatives, albeit in lower yields compared to the corresponding pyrans. researchgate.net The mechanism likely involves an initial attack on the double bond followed by intramolecular cyclization involving the nitrile group, which is ultimately transformed or eliminated to yield the aromatic furan ring system. nih.gov
| Product Type | Reactant System | Approximate Yield (%) |
| Fused Pyran | This compound derivative + Keto Ylide | ~40% |
| Fused Furan | Related Acrylonitrile + Phosphorus Ylide | ~20-33% |
Table 2: Illustrative yields for the formation of fused pyran and furan derivatives from acrylonitrile precursors. researchgate.net
Electrophilic Substitution on the Thiophene (B33073) Moiety
The thiophene ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution reactions. evitachem.com In the context of this compound, the thiophene moiety can undergo substitution by various electrophiles. evitachem.com The acrylonitrile substituent acts as a deactivating group, which would direct incoming electrophiles primarily to the C5 position of the thiophene ring, and to a lesser extent, the C4 position. The presence of the electron-withdrawing acrylonitrile group makes the substitution more difficult compared to unsubstituted thiophene, likely requiring stronger electrophiles or harsher reaction conditions.
Functional Group Interconversions of the Acrylonitrile Moieties
The acrylonitrile group, with its conjugated carbon-carbon double bond and nitrile functionality, is the primary site for functional group interconversions in this compound. These transformations include both reduction and oxidation reactions, which alter the saturation and oxidation state of this part of the molecule.
The reduction of this compound can proceed via several pathways, primarily targeting the carbon-carbon double bond and the nitrile group. Catalytic hydrogenation is a common and effective method for the reduction of both unsaturation and the nitrile functionality.
Under typical heterogeneous catalytic hydrogenation conditions, such as using a palladium on carbon (Pd/C) catalyst, both the alkene and the nitrile functionalities are reduced. nih.gov This process generally requires a source of hydrogen gas and is often carried out under pressure. The reaction first saturates the double bond to yield 3-(2-thienyl)propanenitrile, which is then further reduced to the corresponding primary amine, 3-(2-thienyl)propan-1-amine. The choice of catalyst, solvent, and reaction conditions can influence the selectivity towards the intermediate or the final product. For instance, cobalt-based catalysts are also frequently employed for the hydrogenation of nitriles to primary amines. bme.hu
Biocatalytic methods have also shown promise in the selective reduction of the carbon-carbon double bond in related thienyl-containing compounds. For example, certain yeasts, such as Yarrowia lipolytica, have been used to dihydrogenate the double bond in similar substrates, suggesting a potential green chemistry approach for the selective reduction of this compound. mdpi.com
The table below summarizes representative reduction reactions of the acrylonitrile moiety.
| Reaction Type | Reagents and Conditions | Product(s) | Citation |
| Catalytic Hydrogenation | H₂, Pd/C, Dichloromethane/Water, NaH₂PO₄, H₂SO₄, 80°C, 6 bar | 3-(2-Thienyl)propan-1-amine | nih.gov |
| Catalytic Hydrogenation | H₂, Cobalt catalyst (e.g., Co/SiO₂), Alcohol solvent, ~85°C, 5 bar | 3-(2-Thienyl)propan-1-amine | bme.hu |
| Biocatalytic Reduction | Yarrowia lipolytica | Dihydrogenated product (saturated double bond) | mdpi.com |
The oxidation of this compound primarily involves the cleavage of the carbon-carbon double bond, which is susceptible to strong oxidizing agents. This reaction can lead to the formation of carbonyl compounds or carboxylic acids.
One of the most common reagents for this transformation is potassium permanganate (B83412) (KMnO₄). In a reaction known as oxidative cleavage, KMnO₄ attacks the double bond. The initial step often involves the formation of a cyclic manganate(V) intermediate. nitrkl.ac.in Depending on the reaction conditions (pH, temperature, and solvent), this intermediate can break down to yield different products. Under vigorous conditions, the double bond is cleaved, which would be expected to yield thiophene-2-carbaldehyde (B41791) and other oxidation products. For related compounds, oxidation with potassium permanganate has been shown to result in the formation of ketones and carboxylic acids. evitachem.com
Another powerful method for the oxidative cleavage of the double bond is ozonolysis. This reaction involves treating the compound with ozone (O₃), followed by a work-up step that determines the final products. A reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) would typically yield aldehydes, in this case, thiophene-2-carbaldehyde. An oxidative work-up (e.g., with hydrogen peroxide) would lead to the corresponding carboxylic acid, thiophene-2-carboxylic acid. The ozonolysis of acrylonitrile itself has been studied, indicating the feasibility of this reaction for its derivatives. researchgate.net
The table below outlines key oxidation reactions of the acrylonitrile group.
| Reaction Type | Reagents and Conditions | Expected Product(s) | Citation |
| Oxidative Cleavage | 1. KMnO₄, basic solution, cold; 2. H₃O⁺ | Thiophene-2-carboxylic acid | nitrkl.ac.inevitachem.com |
| Ozonolysis (Reductive Work-up) | 1. O₃, CH₂Cl₂, -78°C; 2. (CH₃)₂S | Thiophene-2-carbaldehyde | researchgate.netacs.org |
| Ozonolysis (Oxidative Work-up) | 1. O₃, CH₂Cl₂, -78°C; 2. H₂O₂ | Thiophene-2-carboxylic acid | researchgate.netacs.org |
Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 3-(2-thienyl)acrylonitrile and its derivatives, various NMR methods are employed to elucidate its structural intricacies.
Proton Nuclear Magnetic Resonance (¹H NMR) for Olefinic Proton and Geometric Isomerism
¹H NMR spectroscopy is fundamental in determining the arrangement of protons within a molecule. In this compound, the chemical shifts and coupling constants of the olefinic protons are particularly diagnostic of the molecule's geometry, specifically its E and Z isomerism.
The geometry of the double bond in acrylonitrile (B1666552) derivatives can be determined by the coupling constant (J) between the two olefinic protons. Generally, the E-isomer (trans) exhibits a larger coupling constant (typically around 16-18 Hz) compared to the Z-isomer (cis), which shows a smaller coupling constant (usually around 11-13 Hz).
For instance, in a study of cinnamonitrile, a related compound, the E-isomer showed a coupling constant of 16.7 Hz for its olefinic protons, while the Z-isomer had a coupling constant of 12.1 Hz. rsc.org Another report on 3-(2-nitrophenyl)acrylonitrile also distinguished between the E and Z isomers based on their olefinic coupling constants of 11.6 Hz. rsc.org
In the case of this compound derivatives, similar principles apply. For example, the Z geometry of (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile was confirmed through NMR spectroscopy. uky.edu The analysis of various 3-aryl-2-(2-thienyl)acrylonitriles also relies on ¹H NMR to establish the stereochemistry of the olefinic bond. researchgate.net
Table 1: Representative ¹H NMR Data for Olefinic Protons in Acrylonitrile Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Isomer | Chemical Shift (δ) of Olefinic Protons (ppm) | Coupling Constant (J) (Hz) | Reference |
|---|---|---|---|---|
| Cinnamonitrile | E | 5.88 (d), 7.40 (d) | 16.7 | rsc.org |
| Cinnamonitrile | Z | 5.44 (d), 7.11 (d) | 12.1 | rsc.org |
| 3-(2-nitrophenyl)acrylonitrile | E/Z mixture | 5.75 (d), 7.32 (d) | 11.6 | rsc.org |
| (E)-3-(4-chlorophenyl)acrylonitrile | E | 5.86 (d), 7.34 (d) | 16.6 | rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are characteristic of the thiophene (B33073) ring, the olefinic bond, and the nitrile group.
For example, in cinnamonitrile, the olefinic carbons of the E-isomer appear at δ 96.0 and 150.2 ppm, while the nitrile carbon is at δ 117.8 ppm. rsc.org For the Z-isomer, these shifts are slightly different. rsc.org In derivatives like (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile, the ¹³C NMR spectrum shows characteristic signals for the indole (B1671886), thiophene, and acrylonitrile moieties, with the olefinic and nitrile carbons providing key structural information. uky.edu Specifically, the nitrile carbon appears around δ 118.6 ppm and the olefinic carbons are found at δ 98.5 and 133.2 ppm. uky.edu
Table 2: Selected ¹³C NMR Chemical Shifts (δ) for Acrylonitrile Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Carbon Atom | Chemical Shift (δ) (ppm) | Reference |
|---|---|---|---|
| E-Cinnamonitrile | Olefinic (α-C) | 96.0 | rsc.org |
| E-Cinnamonitrile | Olefinic (β-C) | 150.2 | rsc.org |
| E-Cinnamonitrile | Nitrile (CN) | 117.8 | rsc.org |
| (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile | Olefinic (Cα) | 98.5 | uky.edu |
| (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile | Olefinic (Cβ) | 133.2 | uky.edu |
| (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile | Nitrile (CN) | 118.6 | uky.edu |
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC, NOE for Derivatives)
For more complex derivatives of this compound, advanced 2D NMR techniques are indispensable for unambiguous structural assignment. mdpi.com
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings, helping to establish the connectivity of protons within the molecule. For instance, it can confirm the coupling between the olefinic protons and adjacent protons on the thiophene ring. mdpi.comemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. emerypharma.comnih.gov This is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. mdpi.comyoutube.com This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule together, such as connecting the thiophene ring to the acrylonitrile moiety.
NOE (Nuclear Overhauser Effect) : NOE experiments provide information about the spatial proximity of protons. This is especially valuable for determining the stereochemistry, such as confirming the E or Z configuration of the double bond by observing NOE enhancements between the olefinic protons and nearby protons on the thiophene or other substituent groups. mdpi.com
The application of these techniques has been demonstrated in the structural elucidation of various complex molecules containing the acrylonitrile scaffold. mdpi.comnih.gov
Mass Spectrometry
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. It is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. nih.govlcms.cz For this compound and its derivatives, ESI-MS can provide the molecular weight of the compound by observing the protonated molecule [M+H]⁺ or other adducts. researchgate.netdntb.gov.ua This technique is valuable for confirming the identity of synthesized compounds.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. This is a powerful tool for confirming the identity of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass. For example, the HRMS data for rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile was used to confirm its elemental composition with high accuracy. mdpi.com The calculated mass for C₂₈H₂₂N₂OS [M+H]⁺ was m/z 435.1526, and the found mass was 435.1545, confirming the proposed structure. mdpi.com Similarly, HRMS has been used to characterize BODIPY derivatives incorporating 2-(pyridin-4-yl)-3-(thiophen-2-yl)acrylonitrile units. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial tool for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum is dominated by absorptions corresponding to the nitrile (C≡N) and alkene (C=C) moieties, as well as vibrations from the thienyl ring.
The gas-phase IR spectrum of this compound shows several key absorption bands. nist.gov The most prominent and diagnostically significant band is the stretching vibration of the nitrile group (νC≡N), which appears in the characteristic region for nitriles. The stretching of the carbon-carbon double bond (νC=C) of the acrylonitrile backbone, being conjugated to both the thienyl ring and the nitrile group, also gives a distinct signal. Vibrations associated with the C-H bonds of the alkene and the aromatic thienyl ring are also observable. Specifically, the =C-H stretching vibrations of the vinyl group and the aromatic C-H stretches of the thiophene ring typically appear above 3000 cm⁻¹. nist.gov
Detailed analysis of related substituted 3-aryl-2-(2-thienyl)acrylonitriles confirms these assignments, with IR spectroscopy routinely used to verify the presence of the key nitrile and alkene functional groups in synthetic products. researchgate.net
Table 1: Characteristic Infrared Absorption Bands for this compound Data derived from the NIST Gas-Phase Infrared Database for this compound. nist.gov
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
| Aromatic/Vinyl C-H | Stretch | ~3100 - 3000 | Medium-Weak |
| Nitrile (C≡N) | Stretch | ~2220 | Strong, Sharp |
| Alkene (C=C) | Stretch | ~1620 | Medium |
| Aromatic Ring | C=C Stretch | ~1500 - 1400 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within conjugated systems. The this compound molecule contains an extended π-system, encompassing the thienyl ring, the carbon-carbon double bond, and the nitrile group, which gives rise to characteristic absorption bands in the UV-Vis region.
The electronic absorption spectra of acrylonitrile derivatives are characterized by intense absorptions corresponding to π→π* transitions. mdpi.com For substituted acrylonitriles, studies have recorded multiple absorption peaks. For example, various (Z)-2-(phenyl)-3-(trimethoxyphenyl)acrylonitrile and (Z)-2-(pyridin-yl)-3-(trimethoxyphenyl)acrylonitrile derivatives show absorption maxima in the ranges of 243–258 nm, 305–316 nm, and a lower energy band between 385 nm and 415 nm, depending on the specific substitution and solvent used. mdpi.com The presence of these multiple bands reflects the complex electronic structure and the different π→π* transitions available within the conjugated system.
The position and intensity of these absorption bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism. mdpi.com For instance, in some derivatives, a switch from a non-polar to a polar solvent can cause a shift in the wavelength of maximum absorption (λ_max). This behavior is indicative of changes in the energy difference between the ground and excited states, influenced by dipole-dipole interactions with solvent molecules. mdpi.com While specific data for the parent this compound is not detailed in the cited literature, the behavior of its derivatives suggests that it would exhibit strong absorption in the UV-A and possibly the near-visible range due to its conjugated chromophore.
Table 2: Typical UV-Vis Absorption Ranges for Substituted Acrylonitrile Derivatives Data is illustrative and based on substituted acrylonitrile compounds related to this compound. mdpi.com
| Transition Type | Typical λ_max Range (nm) |
| π→π | 243 - 258 |
| π→π | 305 - 316 |
| π→π* (Intramolecular Charge Transfer) | 385 - 415 |
X-ray Crystallography for Definitive Structural and Stereochemical Assignment
Single-crystal X-ray crystallography provides the most definitive evidence for the molecular structure, including bond lengths, bond angles, and, crucially, the stereochemistry of the alkene double bond. Numerous studies on derivatives of this compound have been conducted, consistently establishing the stereochemical and conformational features of this class of compounds. iucr.org
Crystallographic analyses of compounds such as (E)-3-(4-bromophenyl)-2-(2-thienyl)acrylonitrile and (E)-2-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile have unequivocally confirmed that the thermodynamically more stable E-isomer (trans configuration) is formed in synthesis. iucr.org In this configuration, the bulky thienyl and aryl groups are positioned on opposite sides of the C=C double bond.
The molecules generally exhibit a high degree of planarity, which maximizes π-orbital overlap across the conjugated system. However, in many derivatives, the thienyl and/or aryl rings are often slightly twisted out of the plane defined by the central acrylonitrile fragment. iucr.org In some cases, orientational disorder of the thienyl group is observed, where the sulfur atom can occupy one of two positions through a 180° rotation about the C-C bond connecting it to the alkene. iucr.org For example, in (E)-3-(4-bromophenyl)-2-(2-thienyl)acrylonitrile, the thienyl fragment exhibits this type of disorder. iucr.org
The crystal packing is often stabilized by weak intermolecular interactions, such as C-H···N hydrogen bonds, which can link molecules into chains or more complex sheet structures. iucr.org
Table 3: Selected Crystallographic Data for an (E)-3-Aryl-2-(2-thienyl)acrylonitrile Derivative Data for (E)-3-(4-bromophenyl)-2-(2-thienyl)acrylonitrile. iucr.org
| Parameter | Value |
| Chemical Formula | C₁₃H₈BrNS |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.4286 (5) |
| b (Å) | 7.6418 (4) |
| c (Å) | 14.5912 (7) |
| β (°) | 109.284 (3) |
| Volume (ų) | 1097.66 (9) |
| Z (molecules per unit cell) | 4 |
Computational Chemistry and Molecular Modeling Studies
Geometry Optimization and Conformational Analysis of Isomeric Forms
Computational methods, particularly Density Functional Theory (DFT), are pivotal in determining the most stable geometric and conformational structures of molecules. Studies on thienylacrylonitrile derivatives have utilized these methods to analyze the stability of its E and Z isomeric forms.
The geometry of the double bond in acrylonitrile (B1666552) derivatives dictates the potential for E and Z isomerism. Knoevenagel condensation reactions used to synthesize these compounds can result in the formation of one isomer exclusively or a mixture of both. nih.gov For instance, the condensation of 2-(benzothiazol-2-ylthio) acetonitrile (B52724) with thiophene-2-carbaldehyde (B41791) yields the E-isomer exclusively. nih.gov In contrast, reactions with benzaldehyde (B42025) can produce a mixture, preferentially forming the E-isomer. nih.gov
X-ray crystallography studies have confirmed the Z geometry for related compounds like (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile. nih.gov Furthermore, these analyses have revealed subtle conformational features, such as slight "ring-flip" disorder in the thienyl group. nih.gov In other derivatives, such as (E)-3-(4-bromophenyl)-2-(2-thienyl)acrylonitrile, the thienyl fragment exhibits orientational disorder. researchgate.net These findings highlight the conformational flexibility of the thienyl group within the crystal lattice.
Table 1: Summary of Isomer and Conformational Findings
| Compound Class | Method | Key Finding |
| 2-(Benzothiazol-2-ylthio)acrylonitriles | Knoevenagel Condensation | Reaction with thiophene-2-carbaldehyde yields E-isomers exclusively. |
| (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile | X-ray Crystallography | Confirmed Z geometry of the olefinic bond. |
| (E)-3-(4-Bromophenyl)-2-(2-thienyl)acrylonitrile | X-ray Crystallography | Molecules exhibit orientational disorder of the thienyl fragment. |
Molecular Docking Investigations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how small molecules like 3-(2-thienyl)acrylonitrile derivatives interact with biological targets, such as protein kinases.
Derivatives of 3-aryl-2-(2-thienyl)acrylonitrile have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. mdpi.comnih.govnih.gov Molecular docking studies were performed to elucidate the binding modes of these compounds within the VEGFR-2 kinase domain. mdpi.com
The key findings from these docking studies include:
Identification of a Common Binding Mode: A consistent binding orientation was found for the most active compounds. mdpi.com
Crucial Hydrogen Bonding: A critical hydrogen bond was observed between the nitrile group of the acrylonitrile moiety and the backbone nitrogen of a key amino acid, Cysteine C919, in the hinge region of the kinase. This interaction is a common feature for many kinase inhibitors. mdpi.com
Hydrophobic Interactions: Several hydrophobic contacts with other residues in the active site contribute to the stability of the ligand-receptor complex. mdpi.com
These docking simulations provided a rational explanation for the observed biological activity and highlighted the importance of specific functional groups for potent inhibition. nih.gov For example, the presence of a hydroxyl group on the aryl ring was suggested to be crucial for the distinct inhibitory potency of certain derivatives against VEGFR-2. nih.gov
Molecular Dynamics Simulations for Dynamic Binding Mode Elucidation
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the ligand-receptor complex over time.
To validate the findings from molecular docking, MD simulations have been performed on this compound derivatives complexed with VEGFR-2. mdpi.com In one study, a 100-nanosecond unrestrained MD simulation was conducted for the most active compound. The results confirmed that the binding mode identified through docking was stable throughout the simulation. mdpi.com This stability analysis is crucial for confirming that the predicted interactions are maintained in a more realistic, dynamic environment.
MD simulations are essential for:
Assessing the stability of ligand-protein complexes. frontiersin.org
Observing conformational changes in both the ligand and the protein upon binding.
Calculating binding free energies to provide a more accurate estimation of binding affinity. nih.gov
The combination of molecular docking and MD simulations provides a powerful approach to understand the dynamic nature of ligand-receptor interactions and to confirm the viability of computationally predicted binding modes. mdpi.comfrontiersin.org
Quantum Chemical Calculations for Reaction Pathway Analysis and Intermediate Stability
Quantum chemical calculations are employed to investigate the mechanisms of chemical reactions at the electronic level. rsc.orgnih.gov These calculations can map out entire reaction pathways, identify transition states, and determine the stability of intermediates, providing insights that are often difficult to obtain experimentally.
For systems related to this compound, high-level quantum chemical calculations using DFT have been used to study reaction mechanisms. nih.govacs.org For example, the mechanism of the reaction between 3-aryl-2-cyanothioacrylamides and α-thiocyanatoacetophenone to form dihydrothiophene derivatives was investigated. nih.govacs.org
The study revealed two possible cyclization mechanisms following the initial Michael addition:
Pathway A: A one-step intramolecular nucleophilic substitution (SN2) of the thiocyanate (B1210189) group. acs.org
Pathway B: An intramolecular nucleophilic addition to the SCN carbon atom followed by the elimination of an HNCS molecule. nih.gov
By calculating the Gibbs free energy and the energy of activation for each step, researchers can determine the most likely reaction pathway. nih.gov This level of mechanistic detail is invaluable for optimizing reaction conditions and for designing new synthetic routes. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov
For derivatives of this compound, which have shown promise as kinase inhibitors, QSAR studies can help identify the key structural features that govern their inhibitory potency. mdpi.comnih.gov By analyzing a dataset of these compounds, a 3D-QSAR model can be developed to correlate molecular fields (steric and electrostatic) with biological activity. mdpi.com
The insights gained from such models are crucial for rational drug design. For example, bioinformatic analysis of 3-aryl-2-(thien-2-yl)acrylonitrile derivatives indicated that specific substitutions, such as a hydroxyl group at a particular position on the aryl ring, are critical for potent VEGFR-2 inhibition. mdpi.comnih.gov This finding, which establishes a clear structure-activity relationship, can guide the synthesis of new, more effective inhibitors.
QSAR models, often combined with molecular docking and MD simulations, provide a comprehensive framework for understanding how structural modifications impact biological activity, thereby accelerating the discovery of new therapeutic agents. mdpi.com
Derivatives and Structure Activity Relationship Sar Exploration
Synthesis and Structural Modification of 3-Aryl-2-(2-thienyl)acrylonitrile Derivatives
The primary method for synthesizing 3-aryl-2-(2-thienyl)acrylonitrile derivatives is the Knoevenagel condensation. mdpi.comnih.gov This reaction involves the base-catalyzed condensation of 2-(thiophen-2-yl)acetonitrile with a variety of substituted aryl aldehydes. mdpi.com Typically, the reaction is carried out in ethanol (B145695) with a catalytic amount of piperidine (B6355638), providing a straightforward and efficient route to the desired C=C double bond formation. mdpi.com This synthetic accessibility allows for the creation of a diverse library of analogues by simply varying the substitution pattern on the aryl aldehyde, which is crucial for exploring the structure-activity relationships. mdpi.comresearchgate.net
The chemical and biological properties of 3-aryl-2-(2-thienyl)acrylonitrile derivatives are profoundly influenced by the nature and position of substituents on the aryl ring. mdpi.com Research has shown that specific substitutions are critical for conferring potent biological activity, such as antiproliferative effects against cancer cells. mdpi.com
For instance, a derivative featuring a 3-hydroxy-4-methoxy substitution pattern on the phenyl ring (compound 1c ) was identified as a highly potent inhibitor of hepatoma cell proliferation. mdpi.com In stark contrast, its isomer with a 4-hydroxy-3-methoxy substitution (compound 1d ) was found to be inactive, highlighting the critical importance of the substituent positioning for biological activity. mdpi.com
Halogen substitution also plays a significant role. A 3-fluoro derivative (compound 1j ) demonstrated moderate activity, whereas its bromo counterpart (compound 1l ) was considerably less active. This suggests that the electronegativity and size of the halogen atom are key determinants of efficacy. mdpi.com
Furthermore, the introduction of amine functionalities, such as a N-methylpiperazine group (compound 1i ), resulted in moderate activity. mdpi.com However, modifications to the hydroxy group, such as etherification with bulky alkoxy residues like 2-methoxyethyl or 3-morpholinopropyl, led to a near-complete loss of antiproliferative activity. mdpi.com This indicates that a free hydroxyl group, or a smaller substituent, at a specific position is a key requirement for the desired biological effect.
A systematic structure-activity relationship (SAR) analysis of a series of 3-aryl-2-(2-thienyl)acrylonitrile analogues has provided valuable insights into the structural requirements for anticancer activity, particularly against hepatoma cell lines HepG2 and Huh-7. mdpi.com Out of fourteen derivatives studied, four demonstrated pronounced growth-inhibitory effects with IC₅₀ values in the sub-micromolar to low micromolar range. mdpi.com
The analysis revealed several key findings:
Positional Isomerism is Critical : The most active compound in the series, 1c (3-hydroxy-4-methoxyphenyl), showed exceptional potency (IC₅₀ = 0.55 µM for HepG2, 0.32 µM for Huh-7). Its positional isomer, 1d (4-hydroxy-3-methoxyphenyl), was inactive, underscoring a strict regiochemical requirement for the hydroxy and methoxy (B1213986) groups. mdpi.com
Role of the Hydroxy Group : The presence of a hydroxy group appears crucial. Compound 1a (4-methoxyphenyl) was less active than 1c , and replacing the hydroxy group with larger ether-linked groups resulted in inactive compounds. mdpi.com
Influence of Amines : A 4-dimethylamino substituent (compound 1b ) conferred significant activity, comparable to some of the most potent compounds in the series. mdpi.com
Halogen Effects : Fluorine substitution at the 3-position (compound 1j ) was more favorable for activity than bromine at the same position (compound 1l ). mdpi.com
Basic Moieties : The presence of a basic N-methylpiperazine moiety (compound 1i ) was tolerated, resulting in a compound with moderate activity. mdpi.com
| Compound ID | Aryl Substituent (R) | IC₅₀ HepG2 (µM) | IC₅₀ Huh-7 (µM) |
|---|---|---|---|
| 1a | 4-Methoxyphenyl | 1.10 | 0.96 |
| 1b | 4-Dimethylaminophenyl | 0.90 | 0.86 |
| 1c | 3-Hydroxy-4-methoxyphenyl | 0.55 | 0.32 |
| 1d | 4-Hydroxy-3-methoxyphenyl | >20 | >20 |
| 1e | 3-Methyl-4-methoxyphenyl | 1.20 | 1.54 |
| 1i | 4-(4-Methylpiperazin-1-yl)phenyl | 9.30 | 11.79 |
| 1j | 3-Fluoro-4-methoxyphenyl | 4.90 | 5.70 |
| 1l | 3-Bromo-4-methoxyphenyl | 17.80 | >20 |
| Sorafenib (Reference) | - | 2.00 | 1.70 |
Rational Design of Derivatives for Specific Molecular Target Modulation
The 3-aryl-2-(2-thienyl)acrylonitrile framework is characteristic of compounds known as tyrphostins, which are designed to inhibit the phosphorylation activity of tyrosine kinases. mdpi.comnih.gov This has guided the rational design of derivatives aimed at specific kinase targets involved in tumorigenesis.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. mdpi.com Consequently, it is a key target for anticancer drug design. Derivatives of 3-aryl-2-(2-thienyl)acrylonitrile have been rationally designed as VEGFR-2 inhibitors. mdpi.comnih.gov
Kinase profiling and enzymatic assays identified compounds 1b and 1c as multi-kinase inhibitors with a preferential activity against VEGFR-2. mdpi.comnih.gov Molecular modeling studies, including docking and molecular dynamics calculations, have been employed to understand the binding interactions within the kinase's ATP-binding site. nih.gov These computational analyses supported the experimental findings and provided a rationale for the observed SAR. For example, the modeling indicated that the meta-hydroxyl group of the highly potent compound 1c is crucial for its distinct inhibitory activity against VEGFR-2, likely through the formation of key hydrogen bonds with amino acid residues in the active site. mdpi.comnih.gov This understanding of a specific pharmacophore—a meta-hydroxyl group on the aryl ring—serves as a core principle for designing new, potentially more potent VEGFR-2 inhibitors based on this scaffold.
In addition to their role as kinase inhibitors, thienyl-substituted compounds have also been recognized as potential drug efflux pump inhibitors. mdpi.com Efflux pumps are proteins in cell membranes that can expel therapeutic agents from the cell, leading to multidrug resistance (MDR), a major challenge in cancer chemotherapy. The development of compounds that can inhibit these pumps is a critical strategy to overcome MDR. The structural features of 3-(2-thienyl)acrylonitrile derivatives, particularly the planar, lipophilic nature and the presence of a conjugated system, are common to other known classes of efflux pump inhibitors. While the primary focus of recent research has been on their anticancer properties, the potential for this scaffold to reverse multidrug resistance presents an important secondary avenue for therapeutic development.
Comparative Studies with Related Acrylonitrile (B1666552) Scaffolds (e.g., Indole (B1671886), Benzothiazole (B30560), Pyridine (B92270) Analogues)
To better understand the role of the 2-thienyl moiety, comparative studies have been conducted with structurally related acrylonitrile scaffolds where the thiophene (B33073) ring is replaced by other heterocyclic systems. These studies reveal that the choice of the heterocycle can significantly impact biological activity and target specificity.
A direct comparison was made between the highly active thiophene derivative 1c and its corresponding pyridine analogue. The study found that the 3-pyridyl analog was much less active against hepatocellular carcinoma cells than the thiophene derivative 1c . nih.gov This finding highlights the superiority of the thiophene ring in this specific context and for this particular biological target.
Other related scaffolds, such as those containing indole or benzothiazole, have also been investigated. For example, (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles have been explored as inhibitors of acetylcholinesterase, a completely different biological target. Similarly, 2-(1H-indol-2-yl)-3-acrylonitrile derivatives have been synthesized as potential antitumor agents. researchgate.net These comparative examples demonstrate that while the core acrylonitrile structure is a versatile starting point, the specific heterocyclic ring attached to it (thiophene, pyridine, indole, benzothiazole) plays a crucial role in determining the ultimate pharmacological profile and potency of the molecule.
Future Directions and Emerging Research Horizons
Exploration of Green Chemistry Principles in 3-(2-Thienyl)acrylonitrile Synthesis
The traditional synthesis of this compound, often achieved through Knoevenagel condensation of 2-thiopheneacetonitrile (B147512) and a suitable aldehyde, typically employs volatile organic solvents and requires significant energy input for heating. nih.gov The application of green chemistry principles offers a promising pathway to mitigate the environmental impact of this process. Future research is anticipated to focus on several key areas to enhance the sustainability of its synthesis.
One of the primary goals is the replacement of conventional solvents with more environmentally benign alternatives. Water, supercritical fluids, and bio-derived solvents are being investigated as potential replacements that can reduce both the environmental footprint and the health hazards associated with traditional organic solvents. Furthermore, the development of solvent-free reaction conditions represents an ideal scenario, minimizing waste generation and simplifying product purification.
The principles of atom economy are also central to green synthesis. This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. Catalytic approaches are instrumental in achieving high atom economy by enabling reactions to proceed with high selectivity and minimal byproduct formation.
The adoption of these green chemistry principles is not merely an environmental consideration but also an economic one. By reducing waste, energy consumption, and the use of hazardous materials, greener synthetic routes can lead to more cost-effective and safer manufacturing processes for this compound and its derivatives. The pursuit of sustainable chemical production is a key driver for innovation in this field, with the potential to transform the way these valuable compounds are synthesized. unibo.it
Development of Advanced Catalytic Systems for Selective Transformations
Catalysis is a cornerstone of modern chemical synthesis, and the development of advanced catalytic systems is paramount for the selective and efficient transformation of this compound. Current synthetic methods often rely on basic catalysts like piperidine (B6355638), but future research is geared towards the discovery and implementation of more sophisticated and reusable catalytic systems. nih.gov
Heterogeneous catalysts, for instance, offer significant advantages in terms of ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. This not only reduces waste but also lowers production costs. The design of novel solid-supported catalysts, such as functionalized mesoporous silicas and zeolites, is an active area of research. These materials can be tailored to enhance catalytic activity and selectivity for the synthesis of this compound.
In addition to heterogeneous catalysts, the development of organocatalysts and nanocatalysts is also gaining traction. Organocatalysts, which are small organic molecules, can provide high levels of stereoselectivity and are often less toxic than their metal-based counterparts. Nanocatalysts, with their high surface-area-to-volume ratio, can exhibit unique catalytic properties and enhanced reactivity.
Integration with Automated and High-Throughput Synthesis Platforms
The integration of automated and high-throughput synthesis platforms is set to revolutionize the discovery and optimization of this compound derivatives. These technologies enable the rapid synthesis and screening of large libraries of compounds, accelerating the identification of molecules with desired properties.
Automated synthesis platforms can perform multi-step reactions with high precision and reproducibility, minimizing human error and allowing for 24/7 operation. This not only increases the efficiency of the synthesis process but also allows researchers to explore a wider range of reaction conditions and starting materials. The use of robotic systems for liquid handling, reaction monitoring, and product purification is becoming increasingly common in modern research laboratories.
High-throughput screening techniques, in conjunction with automated synthesis, allow for the rapid evaluation of the biological or material properties of the synthesized compounds. This iterative cycle of synthesis and screening can significantly shorten the timeline for the development of new drugs or materials. For instance, libraries of this compound derivatives can be rapidly screened for their anticancer or antimicrobial activity, leading to the identification of promising lead compounds. nih.govnih.gov
The data generated from these high-throughput experiments can be used to build predictive models that can guide the design of new molecules with improved properties. This data-driven approach to chemical synthesis has the potential to transform the way we discover and develop new chemical entities. The integration of automation and high-throughput technologies will undoubtedly play a pivotal role in unlocking the full potential of this compound and its derivatives in various applications.
Expanding Applications in Materials Science and Advanced Functional Materials
The unique chemical structure of this compound, featuring a thiophene (B33073) ring, a phenyl group, and an acrylonitrile (B1666552) moiety, makes it a promising candidate for the development of advanced functional materials. evitachem.com The thiophene unit, a well-known electron-rich heterocycle, imparts valuable electronic and optical properties to the molecule. Future research is expected to leverage these properties to create novel materials with a wide range of applications.
One of the most promising areas is the development of organic electronic materials. The π-conjugated system of this compound and its derivatives makes them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. By tuning the molecular structure, it is possible to control the electronic properties of these materials, such as their energy levels and charge transport characteristics. The synthesis of polymers incorporating the this compound unit into their backbone is a particularly active area of research. rsc.org
In addition to organic electronics, this compound derivatives are also being explored for their potential in nonlinear optics. The presence of donor and acceptor groups within the molecule can lead to large second-order nonlinear optical responses, making them suitable for applications in optical communications and data storage.
Furthermore, the ability of the nitrile group to participate in polymerization reactions opens up possibilities for the creation of novel polymers with unique properties. For example, poly(acrylonitrile) is a key precursor for the production of carbon fibers, which are known for their high strength and low weight. aiche.org The incorporation of the this compound unit into these polymers could lead to carbon fibers with enhanced properties. The exploration of these and other applications in materials science is expected to be a major focus of future research on this compound. nih.gov
Interdisciplinary Research with Computational and Synthetic Methodologies
The synergy between computational and synthetic methodologies is becoming increasingly important in modern chemical research. This interdisciplinary approach allows for a deeper understanding of the structure-property relationships of molecules and can guide the design of new compounds with desired functionalities. In the context of this compound, computational methods are being used to predict the electronic, optical, and biological properties of its derivatives, while synthetic chemistry provides the means to create these molecules and validate the computational predictions.
Molecular modeling techniques, such as density functional theory (DFT), can be used to calculate the geometric and electronic structure of this compound and its derivatives. arxiv.org This information can be used to predict their reactivity, spectroscopic properties, and potential for use in various applications. For example, DFT calculations can be used to estimate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial parameters for the design of organic electronic materials. mdpi.com
Molecular docking simulations are another powerful computational tool that can be used to predict the binding affinity of this compound derivatives to biological targets, such as enzymes and receptors. nih.gov This information can be used to guide the design of new drug candidates with improved potency and selectivity. The combination of computational screening and experimental validation can significantly accelerate the drug discovery process. mdpi.com
The integration of computational and synthetic methodologies is not only beneficial for the design of new molecules but also for the optimization of synthetic routes. Computational tools can be used to model reaction mechanisms and predict the outcome of different reaction conditions, allowing for the development of more efficient and sustainable synthetic processes. This interdisciplinary approach is expected to play a crucial role in advancing our understanding of this compound and unlocking its full potential in various fields.
Q & A
Q. What are the common synthetic routes for 3-(2-Thienyl)acrylonitrile, and how do reaction conditions influence yield and purity?
The synthesis of this compound often involves 1,3-dipolar cycloaddition reactions or functional group transformations. For example, cycloaddition of thiophene-based precursors with nitrile-containing reagents can yield the target compound, with reaction temperature and solvent polarity critically affecting regioselectivity and purity . In Pyrantel synthesis, acrylonitrile derivatives are synthesized via nucleophilic substitution or condensation reactions, where stoichiometric control and catalyst selection (e.g., acid/base conditions) are key to minimizing byproducts .
Q. How is the molecular structure of this compound characterized using crystallographic techniques?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Parameters such as bond angles (e.g., C–C–N linkages), torsion angles (e.g., thienyl ring orientation), and intermolecular interactions (e.g., C–H···N hydrogen bonds) are quantified to confirm geometry . For disordered structures, refinement tools like SHELXL are used to resolve atomic positions, with R-factors < 0.06 indicating high confidence .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to acrylonitrile’s toxicity (e.g., acute exposure risks), researchers must use fume hoods, nitrile gloves, and flame-resistant lab coats. Safety data sheets (SDS) recommend storing the compound in inert atmospheres (N₂/Ar) at ≤4°C to prevent polymerization. First-aid measures include immediate decontamination and medical consultation for inhalation/contact incidents .
Advanced Research Questions
Q. How can density functional theory (DFT) and quantum chemical parameters predict the reactivity of this compound in metal-organic interactions?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) reveal frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying nucleophilic/electrophilic sites. For example, the nitrile group’s electron-withdrawing nature enhances adsorption on metal surfaces, as shown in corrosion inhibition studies . Quantitative structure-property relationship (QSPR) models correlate parameters like electronegativity and polarizability with experimental inhibition efficiencies (R² > 0.90) .
Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies between NMR/IR experimental data and computational predictions can arise from solvent effects or conformational flexibility. Hybrid approaches combining SCXRD (for ground-state geometry) and time-dependent DFT (TD-DFT) simulations (for excited-state behavior) validate spectral assignments . Hirshfeld surface analysis further clarifies intermolecular interactions (e.g., π-π stacking) that influence spectral shifts .
Q. How does the electronic configuration of this compound influence its antimicrobial activity?
The compound’s bioactivity correlates with its ability to disrupt microbial membranes via dipole-dipole interactions. Molecular docking studies (e.g., AutoDock Vina) show binding affinities (ΔG < −7 kcal/mol) to bacterial enzymes like DNA gyrase, with the nitrile group acting as a hydrogen-bond acceptor. Synergistic effects with thienyl π-systems enhance penetration into lipid bilayers .
Q. What strategies optimize the catalytic synthesis of this compound for green chemistry applications?
Solid-acid catalysts (e.g., TiO₂) enable solvent-free dehydration of bio-derived precursors (e.g., 3-hydroxypropionic acid esters) at ≤150°C, achieving >80% yield with minimal waste. Lifecycle assessments (LCAs) highlight reduced carbon footprints compared to petrochemical routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
